molecular formula C19H33NO3 B1403045 Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate CAS No. 1257049-59-4

Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate

Cat. No. B1403045
CAS RN: 1257049-59-4
M. Wt: 323.5 g/mol
InChI Key: DVNIMVWGAKBCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate (TBDPC) is a synthetic compound used in a variety of scientific research applications. TBDPC is a versatile molecule that can be used for a range of purposes, including as a reagent, a catalyst, and a proton donor. In addition, TBDPC has been used as an inhibitor in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate has a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. In addition, Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate has been used as a proton donor in the synthesis of heterocyclic compounds and as an inhibitor in biochemical and physiological studies.

Mechanism Of Action

Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate acts as an inhibitor in biochemical and physiological studies by binding to specific receptors in the body. This binding prevents the action of certain enzymes, hormones, or other molecules, which can lead to the inhibition of certain processes in the body. Additionally, Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate can act as a proton donor in the synthesis of heterocyclic compounds, which can result in the production of new compounds.
Biochemical and Physiological Effects
Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate has been used in biochemical and physiological studies to study the effects of specific compounds on the body. In particular, it has been used to study the effects of certain hormones and enzymes on the body. Additionally, Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate has been used to study the effects of certain drugs on the body, as well as the effects of certain environmental pollutants.

Advantages And Limitations For Lab Experiments

Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a versatile molecule that can be used for a variety of purposes. However, there are some limitations to using Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate in laboratory experiments. It is a relatively new compound, so there is limited research on its effects. Additionally, it is not always easy to obtain in its pure form, which can make it difficult to use in experiments.

Future Directions

Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate has a variety of potential future directions for research. It could be used to study the effects of certain drugs on the body, as well as the effects of certain environmental pollutants. Additionally, it could be used to study the effects of certain hormones and enzymes on the body. Additionally, Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate could be used to study the effects of certain therapeutic agents on the body. Finally, Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate could be used to develop new compounds with potential therapeutic applications.

properties

IUPAC Name

tert-butyl 4-[(4,4-dimethyl-2-oxocyclohexyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO3/c1-18(2,3)23-17(22)20-10-7-14(8-11-20)12-15-6-9-19(4,5)13-16(15)21/h14-15H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNIMVWGAKBCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(=O)C1)CC2CCN(CC2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((4,4-dimethyl-2-oxocyclohexyl)methyl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

3,3-Dimethylcyclohexanone (5.60 mL) was added to sodium bis(trimethylsilyl)amide (45.3 mL, 1M in tetrahydrofuran), and the reaction was stirred for 1 hour. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (11.1 g) in dimethylsulfoxide (30 mL) was added, and the reaction was stirred at 50° C. for 24 hours. The reaction was cooled, poured into water (300 mL), extracted three times with ether, and the combined extracts were washed three times with water, and brine, dried over Na2SO4, filtered, and concentrated. The crude product was chromatographed on silica gel using 5-20% ethyl acetate in hexanes to provide the title compound.
Quantity
5.6 mL
Type
reactant
Reaction Step One
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45.3 mL
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reactant
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11.1 g
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reactant
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30 mL
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solvent
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Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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